molecular formula C16H11NO3S B2378358 N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide CAS No. 425375-05-9

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

Cat. No.: B2378358
CAS No.: 425375-05-9
M. Wt: 297.33
InChI Key: FJQZYLIBGFSHMS-UHFFFAOYSA-N
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Description

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a complex organic compound that features a unique structure combining a naphthalene ring with a sulfonamide group and a quinone imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonamide with a quinone imine precursor. One common method includes the use of potassium thiocyanate or thiourea in ethanol in the presence of hydrochloric acid . The reaction conditions are optimized to achieve high yields, with the highest yields obtained using thiourea in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogenating agents. Reaction conditions often involve the use of solvents like ethanol and acetic acid, with temperature and pH control to optimize yields .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or thiocyanate-substituted products .

Scientific Research Applications

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is unique due to the combination of a naphthalene ring with a sulfonamide group and a quinone imine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a naphthalene ring and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H11N1O3S
CAS Number 425375-05-9
Molecular Weight 299.32 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular metabolism, which may lead to altered metabolic pathways.
  • Gene Expression Modulation : It has been shown to influence gene expression profiles in various cell types, potentially impacting cell proliferation and apoptosis.
  • Cell Signaling Pathway Alteration : The compound affects several signaling pathways that regulate cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested on various cancer cell lines, showing cytotoxic effects that could be harnessed for therapeutic applications. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54925
  • Animal Models : In vivo experiments using murine models have shown promising results regarding the compound's safety profile and efficacy in tumor reduction when administered at specific dosages.
  • Mechanistic Insights : Research involving molecular docking studies has provided insights into how the compound interacts with target proteins, suggesting a strong affinity for certain enzyme active sites.

Dosage Effects

The effects of this compound vary significantly with dosage:

Dosage (mg/kg)Observed Effect
10Mild anti-inflammatory response
20Significant tumor reduction
50Toxicity observed

Properties

IUPAC Name

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQZYLIBGFSHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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